N-(2-Methyl-5-(trifluoromethoxy)phenyl)acetamide
Description
N-(2-Methyl-5-(trifluoromethoxy)phenyl)acetamide is an acetamide derivative featuring a phenyl ring substituted with a methyl group at the ortho position (C2) and a trifluoromethoxy (-OCF₃) group at the para position (C5). Acetamide derivatives are widely explored in agrochemical and pharmaceutical research due to their versatility in modulating physicochemical and biological properties through substituent variations .
Properties
IUPAC Name |
N-[2-methyl-5-(trifluoromethoxy)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c1-6-3-4-8(16-10(11,12)13)5-9(6)14-7(2)15/h3-5H,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTZZIGHUUGNMFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(F)(F)F)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methyl-5-(trifluoromethoxy)phenyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-methyl-5-(trifluoromethoxy)aniline as the primary starting material.
Acetylation Reaction: The aniline derivative undergoes acetylation using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Purification: The crude product is purified using recrystallization or column chromatography to obtain the desired this compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methyl-5-(trifluoromethoxy)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the acetamide group to an amine.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethoxy group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-Methyl-5-(trifluoromethoxy)phenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and inflammatory conditions.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in studies exploring enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is also explored for its use in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism by which N-(2-Methyl-5-(trifluoromethoxy)phenyl)acetamide exerts its effects involves interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors, modulating their activity.
Pathways Involved: The compound can influence signaling pathways related to inflammation, pain, and neurotransmission, depending on its specific application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-Chloro-N-(2,6-dimethylphenyl)-N-(2-methoxy-1-methylethyl)acetamide (Imazosulfuron)
- Structure : Contains a chloro substituent, dimethylphenyl group, and methoxy-methylethyl side chain.
- Application : Herbicide (sulfonylurea class) targeting acetolactate synthase (ALS) in plants .
- Key Differences :
- The trifluoromethoxy group in the target compound may enhance oxidative stability compared to imazosulfuron’s methoxy group.
- Imazosulfuron’s sulfonylurea linkage enables ALS inhibition, whereas the target compound’s simpler acetamide structure may limit herbicidal activity without additional functional groups.
2-Chloro-N-(((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)benzenesulfonamide (Chlorsulfuron)
- Structure: Features a triazinylamino-sulfonamide backbone.
- Application : ALS-inhibiting herbicide .
- Key Differences :
- Chlorsulfuron’s sulfonamide and triazine groups enable broad-spectrum herbicidal activity, contrasting with the target compound’s lack of these moieties.
- The trifluoromethoxy group in the target compound could improve lipid solubility compared to chlorsulfuron’s polar sulfonamide group.
Pharmaceutical Analogs with Heterocyclic Systems
N-[3-(1,2,3,4-Tetrahydro-9H-carbazol-9-ylcarbonyl)phenyl]acetamide
- Structure : Acetamide linked to a tetrahydrocarbazole-fused aromatic system.
- Application : Investigated for CNS activity due to carbazole’s affinity for neurotransmitter receptors .
- The target compound’s trifluoromethoxy group may confer better metabolic stability than the carbazole derivative’s hydrocarbon framework.
2-[[3-(4-Fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide
- Structure : Combines a pyrimidoindole core with a trifluoromethoxy-phenylacetamide group.
- Application: Potential kinase or protease inhibition due to the pyrimidoindole scaffold .
- Key Differences :
- The pyrimidoindole system introduces hydrogen-bonding and steric bulk, which could enhance target specificity but reduce bioavailability compared to the target compound’s planar phenyl ring.
- Both compounds share the trifluoromethoxy group, suggesting similar electronic profiles for membrane penetration.
Table 1: Key Properties of Selected Acetamide Derivatives
Synthetic Notes:
- The synthesis of acetamide derivatives often involves condensation of amines with acetylating agents. For example, describes refluxing with triethyl orthoformate in acetic anhydride to form thiazolidinone-linked acetamides .
- The target compound’s synthesis likely follows similar acylation steps, with substituents introduced via electrophilic aromatic substitution or Ullmann coupling for the trifluoromethoxy group.
Biological Activity
N-(2-Methyl-5-(trifluoromethoxy)phenyl)acetamide is a compound of significant interest in medicinal chemistry due to its unique chemical structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a trifluoromethoxy group that enhances its lipophilicity and influences its interaction with biological targets. The presence of this group can modify the compound's pharmacokinetic properties, potentially leading to improved efficacy and reduced toxicity compared to non-fluorinated analogs.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The trifluoromethoxy group plays a crucial role in increasing binding affinity, which may enhance the compound's effectiveness in various biological contexts .
1. Antimicrobial Properties
Research indicates that compounds with similar structures exhibit notable antimicrobial activity. This compound is being studied for its potential as an antimicrobial agent against various pathogens, including bacteria and fungi.
- Case Study : A study assessing the antibacterial activity of related acetamides found that modifications in the phenyl ring significantly impacted their effectiveness against Gram-positive and Gram-negative bacteria .
2. Anti-inflammatory Effects
The compound has also been investigated for anti-inflammatory properties. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.
- Research Findings : In vitro assays demonstrated that related compounds could effectively downregulate inflammatory markers in macrophages .
3. Anticancer Activity
This compound is being evaluated for its anticancer potential. Similar compounds have shown promising results in inhibiting cancer cell proliferation.
- Case Study : In a recent study, derivatives of N-phenylacetamides exhibited cytotoxic effects on cancer cell lines, with IC50 values indicating significant potency against breast and colon cancer cells .
Table 1: Biological Activity Overview of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
